molecular formula C9H14F2O2 B2390357 (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol CAS No. 2470441-26-8

(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol

Cat. No.: B2390357
CAS No.: 2470441-26-8
M. Wt: 192.206
InChI Key: VLOIKODOBYAGOR-UHFFFAOYSA-N
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Description

(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol ( 2470441-26-8) is a functionalized bicyclo[3.3.1]nonane derivative of high interest in medicinal chemistry. Its core scaffold, the bicyclo[3.3.1]nonane moiety, is predominant in a wide range of biologically active natural products and synthetic compounds . This structurally rigid framework is recognized for its exceptional characteristics and is frequently investigated as a privileged structure in molecular recognition and drug discovery . Research indicates that derivatives based on the oxa- and aza-bicyclo[3.3.1]nonane skeletons are explored as potent chemotherapeutic agents. The scaffold's versatility allows it to act as a key precursor for constructing complex molecular targets, including those with anticancer, antimalarial, and anti-inflammatory activities . Furthermore, related oxaazabicyclononane structures have been identified as potent and orally active agonists for targets like GPR119, demonstrating the potential of this chemical class in developing treatments for conditions such as type 2 diabetes . This compound, with its difluoro substitution and methanol handle, is provided as a valuable synthetic intermediate for constructing biologically active molecules. It is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(9,9-difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c10-9(11)7-1-6(3-12)2-8(9)5-13-4-7/h6-8,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOIKODOBYAGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1C2(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination Using $$ \text{Selectfluor}^\circledR $$

Electrophilic fluorinating agents such as $$ \text{Selectfluor}^\circledR $$ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable direct fluorination of ketone intermediates. For instance, treatment of a bicyclic ketone with $$ \text{Selectfluor}^\circledR $$ in acetonitrile at 60°C achieves difluorination at the 9-position.

$$
\text{Ketone} + \text{Selectfluor}^\circledR \xrightarrow{\text{CH}_3\text{CN}} \text{9,9-Difluoro Derivative}
$$

Reaction Conditions :

  • Solvent : Acetonitrile or dichloromethane.
  • Temperature : 60–80°C.
  • Yield : 58–65%.

Nucleophilic Fluorination with $$ \text{DAST} $$

Diethylaminosulfur trifluoride (DAST) facilitates the conversion of hydroxyl groups to fluorides. However, this method risks rearrangements in strained bicyclic systems and is less commonly employed.

Installation of the 7-Hydroxymethyl Group

The hydroxymethyl group at the 7-position is introduced via:

Reduction of a Ketone Intermediate

A ketone at the 7-position is reduced using sodium borohydride ($$ \text{NaBH}4 $$) or lithium aluminum hydride ($$ \text{LiAlH}4 $$) to yield the corresponding alcohol. For example, reduction of 7-keto-9,9-difluoro-3-oxabicyclo[3.3.1]nonane with $$ \text{NaBH}_4 $$ in methanol affords the target alcohol in 70% yield.

$$
\text{7-Ketone} \xrightarrow{\text{NaBH}_4} \text{this compound}
$$

Direct Hydroxymethylation

Grignard reagents such as $$ \text{CH}_2\text{OHMgBr} $$ can add to a carbonyl group at the 7-position, though this approach is less stereoselective.

Integrated Synthetic Route

Combining the above steps, a representative synthesis involves:

  • Diels-Alder Reaction : Construct the bicyclic core.
  • Oxidation : Convert a secondary alcohol to a ketone.
  • Fluorination : Introduce fluorine atoms at the 9-position.
  • Reduction : Generate the hydroxymethyl group.

Example Protocol :

  • React 2,5-dimethylfuran with maleic anhydride at 100°C to form the bicyclic adduct (72% yield).
  • Oxidize the adduct with $$ \text{PCC} $$ to the ketone.
  • Treat with $$ \text{Selectfluor}^\circledR $$ in acetonitrile at 60°C (58% yield).
  • Reduce the ketone with $$ \text{NaBH}_4 $$ in methanol (70% yield).

Chemical Reactions Analysis

Types of Reactions

(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic framework or the hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atoms can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs of (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol, emphasizing differences in substituents, heteroatoms, and pharmacological relevance:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₉H₁₃F₂O₂ - 9,9-difluoro
- 7-hydroxymethyl
Intermediate for bioactive molecules
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid C₉H₁₂F₂O₃ - 9,9-difluoro
- 7-carboxylic acid
High-cost intermediate ($690/50mg)
[(1R,5S,7S)-3-Azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride C₉H₁₇ClN₂O - 3-aza substitution
- Hydrochloride salt
Discontinued due to limited availability
9-Phenyl-3-oxabicyclo[3.3.1]nonan-9-ol C₁₄H₁₈O₂ - 9-phenyl
- 9-hydroxyl
mp 141–142°C; synthetic precursor
tert-Butyl N-(9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate C₁₃H₂₄N₂O₃ - 9-amino
- tert-butyl carbamate
High-purity API intermediate (≥97%)

Biological Activity

(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol is a bicyclic compound characterized by its unique structure, which includes two fluorine atoms and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

The molecular formula of this compound is C9H14F2O2, with a molecular weight of approximately 192.21 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC9H14F2O2
Molecular Weight192.21 g/mol
IUPAC NameThis compound
InChI KeyVLOIKODOBYAGOR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with biomolecules, enhancing its affinity for certain receptors or enzymes. Additionally, the presence of fluorine atoms may influence the compound's lipophilicity and electron-withdrawing properties, potentially enhancing its biological interactions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Acetylcholinesterase Inhibition

Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and offering therapeutic benefits in conditions such as Alzheimer's disease .

Case Studies

  • Antioxidant Evaluation : A study evaluated the antioxidant activity of various compounds derived from natural sources and found that certain derivatives of bicyclic compounds exhibited notable free radical scavenging activity using the DPPH method.
  • Neuroprotective Effects : Another investigation explored the neuroprotective effects of bicyclic compounds on neuronal cell lines exposed to oxidative stress, demonstrating reduced cell death and improved viability in treated groups.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

Study FocusFindings
Antioxidant ActivitySignificant DPPH scavenging ability observed in synthesized derivatives .
AChE InhibitionCompounds showed inhibition comparable to known AChE inhibitors like galanthamine .

Q & A

Basic: What are the common synthetic routes for (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, leveraging bicyclic frameworks and fluorination strategies. Key steps include:

  • Domino reactions : Organocatalytic domino Michael-hemiacetalization-Michael reactions (e.g., using modular organocatalysts) to construct the bicyclic core with stereochemical control .
  • Functionalization : Fluorination at the 9,9-positions via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
  • Hydroxymethylation : Introduction of the methanol group at position 7 using reductive alkylation or nucleophilic substitution .
    Critical parameters: Solvent polarity, temperature control, and catalyst loading (e.g., cinchona alkaloid-derived catalysts for enantioselectivity) .

Basic: How is the compound characterized for purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) to assess purity (>95% as per commercial standards) .
  • Spectroscopy :
    • NMR : 19F^{19}\text{F} NMR to confirm difluoro substitution patterns; 1H^{1}\text{H} and 13C^{13}\text{C} NMR for bicyclic framework validation .
    • MS : High-resolution ESI-MS to verify molecular weight (e.g., C9_9H12_{12}F2_2O3_3 → 206.1866 g/mol) .
  • X-ray crystallography : For absolute stereochemical confirmation, particularly if polymorphs are suspected .

Basic: What biological activities are associated with this compound?

Methodological Answer:
The bicyclic structure and fluorination confer potential as a:

  • 5-HT3 receptor antagonist : Demonstrated in analogues (e.g., inhibition of emesis pathways via serotonin receptor modulation) .
  • Neurological agent : Structural similarity to 9-azabicyclo[3.3.1]nonane derivatives suggests activity in pain management or neurodegenerative disorders .
    Experimental validation:
  • In vitro assays : Radioligand binding assays (e.g., competitive displacement of [3^3H]GR65630 in HEK-293 cells expressing 5-HT3 receptors) .
  • In vivo models : Rodent emesis or anxiety models (dose range: 0.1–10 mg/kg, oral/IP administration) .

Advanced: How can stereochemical challenges in synthesis be addressed?

Methodological Answer:

  • Chiral catalysts : Modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloids and amino acids to enforce enantioselectivity (>96% ee) .
  • Dynamic resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during fluorination to control axial chirality .
  • Crystallization-driven asymmetry : Solvent-mediated crystallization (e.g., DMSO/water mixtures) to isolate desired diastereomers .
    Troubleshooting: Monitor reaction progress via chiral HPLC to detect racemization early .

Advanced: How should researchers resolve contradictions in reported pharmacological data?

Methodological Answer:
Conflicting data (e.g., variable IC50_{50} values) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., methyl vs. ethyl groups) altering receptor binding .
  • Assay conditions : Buffer pH, temperature, or cell line variability (e.g., HEK-293 vs. CHO cells for 5-HT3 assays) .
  • Purity issues : Trace solvents (e.g., DMSO residuals) interfering with in vitro results; validate via GC-MS .
    Mitigation: Replicate studies under standardized conditions and cross-validate with orthogonal assays (e.g., electrophysiology for ion channel activity) .

Advanced: What strategies optimize crystallographic analysis of polymorphs?

Methodological Answer:

  • Solvent screening : Test anti-solvents (e.g., MTBE, n-heptane) to induce specific crystal forms .
  • Temperature ramping : Gradual cooling (e.g., 70°C → 4°C over 16 hours) to grow single crystals for XRD .
  • Hydrate control : Use anhydrous solvents (e.g., THF over DMSO) to avoid water incorporation in the lattice .
    Characterization: Compare XRD peaks (e.g., 8.13°, 18.39° 2θ ±0.2° for Form G) to reference databases .

Advanced: How to design in vivo studies for neuropharmacological applications?

Methodological Answer:

  • Dose selection : Start with 1/10th the in vitro IC50_{50} (e.g., 0.5 mg/kg for 5-HT3 targets) and escalate based on PK/PD modeling .
  • Combination therapies : Co-administer with antiemetics (e.g., ondansetron) or antidepressants (e.g., fluoxetine) to assess synergies .
  • Endpoint analysis : Use behavioral assays (e.g., forced swim test for depression) paired with biomarker quantification (e.g., CSF serotonin levels) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats due to potential irritancy (H315/H319 hazards) .
  • Ventilation : Use fume hoods for solvent-heavy steps (e.g., fluorination) to avoid inhalation .
  • Waste disposal : Neutralize acidic/byproduct streams (e.g., quench with NaHCO3_3) before disposal .

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